(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride is a chiral amino acid derivative notable for its potential applications in pharmaceutical research and development. This compound is classified as a non-proteinogenic amino acid, which means it is not one of the standard amino acids used in protein synthesis but can play significant roles in various biochemical processes and drug design.
This compound can be synthesized through various chemical methods and is available for purchase from multiple chemical suppliers. It has been studied for its interaction with specific receptors in the central nervous system, making it of interest in neuropharmacology.
The synthesis of (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride typically involves several steps that may include:
Technical details regarding specific methods can vary based on the laboratory protocols employed.
The molecular structure of (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride can be represented using various notations:
FC1=CC(C[C@H](N)CC(O)=O)=C(F)C=C1F.Cl
InChI=1S/C10H10F2N2O2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m0./s1
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride can participate in various chemical reactions:
The mechanism of action for (S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride primarily involves its role as an antagonist or modulator of specific neurotransmitter receptors:
(S)-3-Amino-3-(3,4-difluorophenyl)butanoic acid hydrochloride has several scientific uses:
The production of enantiomerically pure (S)-3-amino-3-(3,4-difluorophenyl)butanoic acid hinges on stereoselective methodologies to ensure pharmaceutical relevance. A prevalent approach involves chiral auxiliary-mediated alkylation of glycine equivalents. Here, a Schiff base derived from glycine and (R,R)-2,3-bis(tert-butylmethylenamino)-4,5-dimethylphosphinoylcyclopentane undergoes diastereoselective alkylation with 3,4-difluorophenylacetone. This method achieves diastereomeric excess (d.e.) >95%, with subsequent acidic hydrolysis releasing the (S)-enantiomer .
Alternatively, asymmetric hydrogenation of prochiral enamines provides a catalytic route. A Z-enamide precursor—formed by condensing 3-(3,4-difluorophenyl)-3-oxobutanoate with (S)-tert-butylsulfinamide—undergoes hydrogenation using Ru-(S)-BINAP (5 mol%) at 50 psi H₂ in ethanol. This affords the (S)-amine with 99% enantiomeric excess (e.e.) and 92% yield, leveraging the BINAP ligand’s axial chirality to control stereoselectivity [3]. Biocatalytic resolution using immobilized penicillin G acylase selectively hydrolyzes the (R)-enantiomer from racemic N-phenylacetyl precursors, leaving the (S)-isomer unreacted (e.e. = 98%, yield = 45%) [3].
Table 1: Comparison of Asymmetric Synthesis Methods
Method | Catalyst/Reagent | e.e. (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Chiral Auxiliary | (R,R)-Phosphinoylcyclopentane | >95 d.e. | 88 | High stereocontrol |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 99 | 92 | Catalytic, atom-economical |
Biocatalytic Resolution | Penicillin G acylase | 98 | 45 | Mild conditions, recyclable enzyme |
Incorporating the 3,4-difluorophenyl moiety demands precise electrophilic aromatic substitution and transition-metal-catalyzed coupling. A key route employs Friedel-Crafts acylation: 1,2-difluorobenzene reacts with succinic anhydride under AlCl₃ catalysis (0°C → 25°C, 12 h) to yield 3-(3,4-difluorobenzoyl)propanoic acid (85% yield). Subsequent reductive amination converts the ketone to the amine via imine formation with NH₄OAc/NaBH₃CN, though this risks racemization .
Superior stereointegrity is achieved through Pd-catalyzed Suzuki-Miyaura coupling. A (S)-3-(boryl)-3-aminobutanoate ester—synthesized from pinacol borane and chiral bromoalanine—couples with 1-bromo-3,4-difluorobenzene using Pd(PPh₃)₄/K₂CO₃ in toluene/water (90°C, 8 h). This method preserves chirality (e.e. retention = 99%) and achieves 90% yield, as the arylboronate’s sp²-hybridization minimizes epimerization [4]. The difluorophenyl group enhances lipophilicity (clogP = 1.8) and π-stacking capacity, critical for target binding in DPP-4 inhibitors .
Converting the free base to the hydrochloride salt improves stability, crystallinity, and bioavailability. Solvent-mediated protonation is optimal: the (S)-amine dissolves in anhydrous ethyl acetate (5 vol), and gaseous HCl is bubbled at 0°C until pH < 2.0. The salt precipitates spontaneously, but controlled antisolvent crystallization enhances purity: adding methyl tert-butyl ether (MTBE, 3 vol) dropwise to the ethyl acetate solution yields a crystalline solid with 99.5% purity [2] [4].
Recrystallization solvents profoundly impact particle morphology. Ethanol/MTBE mixtures produce needles prone to static aggregation, while acetone/heptane yields rhombic crystals with superior flowability. Optimal conditions use 10:1 i-PrOH/heptane: the compound dissolves at 60°C, cools to −20°C at 0.5°C/min, and seeds with 0.1% w/w of the desired polymorph. This affords 99.8% chiral purity and eliminates residual solvents to <500 ppm [4].
Table 2: Hydrochloride Crystallization Solvent Systems
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: